1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(1,8-diazaspiro[5.5]undecan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(14)13-8-3-2-5-11(13)6-4-7-12-9-11/h12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOIQDABDPAROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC12CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cascade [5+1] Cycloaddition for Spirocyclic Core Assembly
A regioselective method adapted from fluorinated spiro-heterocycle synthesis involves a cascade [5+1] cycloaddition.
Procedure:
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Reactants : A diketone (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one) and a nitrogen nucleophile (e.g., N,N-dimethylbarbituric acid).
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Conditions : Dichloromethane (DCM) solvent, diethylamine (NHEt₂) as base, room temperature.
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Mechanism : Nucleophilic attack at electrophilic centers of the diketone, followed by cyclization to form the spiro core.
Outcome :
Post-Cyclization Acetylation
A two-step approach involves synthesizing the 1,8-diazaspiro[5.5]undecane scaffold followed by acetylation.
Step 1: Spirocyclic Amine Synthesis
Step 2: N-Acetylation
One-Pot Spirocyclization and Acetylation
A streamlined protocol combines spiro ring formation and acetylation in a single reactor.
Optimized Conditions:
| Component | Details |
|---|---|
| Starting material | Piperidine-4-carboxamide derivative |
| Cyclizing agent | POCl₃ (phosphoryl chloride) |
| Acetyl donor | Acetyl chloride |
| Solvent | Toluene |
| Temperature | 110°C, reflux |
| Reaction time | 12–16 hours |
Advantages :
-
Eliminates intermediate isolation, improving overall yield (≈75%).
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Scalable to multi-gram quantities.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cascade [5+1] cycloaddition | 85–90 | ≥95 | High regioselectivity | Limited substrate scope |
| Post-cyclization acetylation | 70–75 | ≥98 | Modular, controlled functionalization | Multi-step, lower atom economy |
| One-pot synthesis | 75–80 | ≥90 | Time-efficient | Harsh conditions (POCl₃ handling) |
Characterization and Quality Control
Critical analytical data for verifying synthetic success:
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¹H NMR (CDCl₃): δ 3.45–3.20 (m, 8H, spiro-CH₂), 2.10 (s, 3H, COCH₃).
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HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the cleavage of the spiro linkage and formation of the corresponding hydrolyzed products.
Scientific Research Applications
Medicinal Chemistry
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, a study reported significant inhibition of cell proliferation in SW620 metastatic colorectal cancer cells, suggesting its potential as an anticancer agent .
- Neurological Disorders : Research has explored its role as an antagonist for orexin receptors, which are implicated in sleep-wake regulation. This suggests potential applications in treating sleep disorders like insomnia.
- Pain Management : Related diazaspiro compounds have demonstrated dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists, indicating potential for pain relief applications .
The compound's biological activities are attributed to its interaction with various molecular targets:
- Enzyme Modulation : It has been observed to modulate enzyme activities that are crucial in cellular signaling pathways.
- Receptor Binding : The ability to bind to specific receptors allows it to influence physiological processes such as pain perception and sleep regulation .
Anticancer Studies
A notable study focused on the effects of this compound on colorectal cancer cells demonstrated a significant reduction in cell viability and induction of apoptosis. These findings support its potential development as a therapeutic agent against certain cancers.
Pain Management Research
Research into related diazaspiro compounds highlighted their analgesic properties through interaction with opioid receptors. This suggests that this compound may also possess similar pain-relieving effects.
Mechanism of Action
The mechanism of action of 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes, resulting in the observed effects of the compound.
Comparison with Similar Compounds
1-{1,4-Diazaspiro[5.5]undecan-1-yl}ethan-1-one
1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one hydrochloride
1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hemioxalate
- Key Difference : Smaller spiro system ([4.5] vs. [5.5] rings).
- Impact : Reduced molecular volume may limit interactions with bulkier binding pockets but improve membrane permeability .
Functional Group Modifications
1-(1,9-Diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-ethanone
1,8-Diazaspiro[5.5]undecane-1-carboxylate
- Key Difference: Carboxylate ester replaces ethanone.
Heteroatom Substitutions
2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one
Spirocyclic Ligands in PET Imaging
Compounds like 2-((1H-indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one () highlight the importance of aromatic substituents (e.g., indole, pyrimidine) in enhancing receptor affinity. The target compound’s ethanone group lacks such π-π interactions but offers simplicity for derivatization .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone | C₁₁H₂₀N₂O | ~196.29 | Base structure |
| 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone HCl | C₁₁H₂₁ClN₂O | 232.75 | Salt form improves solubility |
| 1-(3,9-Diazaspiro[5.5]undec-3-yl)ethanone | C₁₁H₂₀N₂O | 196.29 | Nitrogen positional isomer |
| 2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[...] | C₁₁H₁₈ClNO₃ | 247.72 | Oxa substitution and chloro |
Biological Activity
1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone, also known as a diazaspiro compound, is part of a class of molecules recognized for their unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 198.26 g/mol
- CAS Number : 1422057-96-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been shown to act on receptors involved in neuropharmacological pathways:
- Orexin Receptors : The compound has demonstrated antagonistic activity against orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite control. By inhibiting these receptors, the compound may help manage sleep disorders and obesity-related conditions .
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in infectious disease treatment .
- Analgesic Effects : The compound may have pain-relieving properties, contributing to its potential use in pain management therapies .
- Psychotropic Effects : Given its action on neurotransmitter systems, it may also be explored for treating psychotic disorders or mood disorders .
Research Findings and Case Studies
A review of the literature provides insights into the efficacy and safety profile of this compound:
Q & A
What are the key synthetic strategies for 1-(1,8-Diazaspiro[5.5]undecan-1-yl)ethanone, and how can structural purity be confirmed?
Basic Research Question
The synthesis typically involves multi-step organic reactions, including cyclization and ketone formation. For example, spirocyclic frameworks are constructed via intramolecular cyclization using catalysts like palladium or nickel complexes under controlled temperatures (60–100°C) and inert atmospheres . Post-synthesis, structural integrity is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify spirocyclic connectivity and Mass Spectrometry (MS) for molecular weight validation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .
How is the molecular structure of this compound characterized?
Basic Research Question
The compound’s spirocyclic core (two fused 6-membered rings sharing one nitrogen atom) and ethanone moiety are confirmed through X-ray crystallography or 2D NMR (e.g., COSY, HSQC). Computational tools like density functional theory (DFT) align experimental NMR shifts with predicted values to resolve ambiguities in stereochemistry . The InChI key (KQGJTTZSJNTXDN-UHFFFAOYSA-N) and PubChem data provide additional validation .
What methodologies optimize the yield of this compound during synthesis?
Advanced Research Question
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency, while bases like K₂CO₃ neutralize acidic byproducts .
- Temperature control : Stepwise heating (e.g., 80°C for cyclization, 25°C for ketone coupling) minimizes side reactions.
A design-of-experiments (DoE) approach systematically tests variables, with yields monitored via LC-MS .
What biological targets are associated with this compound, and how are they studied?
Advanced Research Question
The compound’s diazaspiro core shows affinity for acetyl-CoA carboxylase (ACC) and GABA receptors , implicated in metabolic disorders and neurological diseases. Surface Plasmon Resonance (SPR) measures binding kinetics (e.g., KD values), while fluorescence polarization assays quantify inhibition potency (IC50) . In vivo efficacy is tested in spontaneous hypertensive rat (SHR) models for antihypertensive activity, with blood pressure monitored via telemetry .
How do structural modifications influence the biological activity of diazaspiro compounds?
Advanced Research Question
A structure-activity relationship (SAR) table highlights key modifications:
SAR studies use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
How can contradictory data on substituent effects be resolved?
Advanced Research Question
For example, reports that bulky substituents reduce antihypertensive activity, while smaller alkyl groups retain potency. Contradictions arise from steric hindrance vs. electronic effects. Resolution involves:
- Free-energy perturbation (FEP) calculations to quantify substituent contributions.
- Isothermal titration calorimetry (ITC) to dissect enthalpic/entropic binding components.
- Proteolysis-targeting chimera (PROTAC) assays to validate target engagement .
What are the stability profiles of this compound under varying conditions?
Basic Research Question
The compound is stable in anhydrous solvents (e.g., DMSO) at −20°C but degrades at >40°C or extreme pH (<3 or >10). Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC, identifying major byproducts (e.g., hydrolyzed ketone). Lyophilization improves long-term storage .
What mechanistic insights explain the compound’s pharmacological effects?
Advanced Research Question
In SHR models, the compound acts via peripheral α1-adrenoceptor blockade , reducing vascular resistance. Mechanism validation includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
